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2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide

PRMT3 protein arginine methyltransferase chaperone-domain stabilizer

Scarcity of selectivity-profiled PRMT3 probes forces researchers to risk using unvalidated analogs. This compound is the only benzylpiperazine-acetamide with confirmed PRMT3 engagement (EC50 1.3 μM), plus HSP90α binding (Kd 19 μM) and negligible p38α activity (IC50 100 μM). Its distinct 3-chloro-4-methylphenyl terminus defines this unique polypharmacology fingerprint, enabling multi-target screening and built-in kinase counter-screening. In stock at BenchChem.

Molecular Formula C20H24ClN3O
Molecular Weight 357.88
CAS No. 332908-98-2
Cat. No. B2895519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide
CAS332908-98-2
Molecular FormulaC20H24ClN3O
Molecular Weight357.88
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)Cl
InChIInChI=1S/C20H24ClN3O/c1-16-7-8-18(13-19(16)21)22-20(25)15-24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)
InChIKeyGBKVCANDSHLVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide: Chemical Identity and Compound Class


2-(4-Benzylpiperazino)-N-(3-chloro-4-methylphenyl)acetamide (CAS 332908‑98‑2) is a fully synthetic N‑arylpiperazine‑acetamide with molecular formula C₂₀H₂₄ClN₃O and a computed molecular weight of 357.88 g·mol⁻¹ [1]. The molecule embeds a 4‑benzylpiperazine pharmacophore linked through an acetamide bridge to a distinctive 3‑chloro‑4‑methylphenyl anilide terminus. This specific halogen‑methyl substitution pattern separates it from the otherwise identical 4‑chlorophenyl (CAS 54257‑88‑4), 3,4‑dichlorophenyl, and benzo[d][1,3]dioxol‑5‑yl congeners that populate the same benzylpiperazine‑acetamide screening library space [2]. Physicochemical descriptors calculated by XLogP3‑AA (logP ≈ 3.5, 1 H‑bond donor, 3 H‑bond acceptors, 5 rotatable bonds) place the compound in a moderately lipophilic region of drug‑like chemical space [1].

Multi-target probe (HSP90α, p38α, PRMT3) for phenotypic screening
Reported PRMT3 cellular engagement; other benzylpiperazine analogs lack data
p38α negative control for kinase profiling cascades
Low-affinity HSP90 ligand avoids heat-shock response induction

Why Generic Substitution Fails


The 3‑chloro‑4‑methylphenyl terminus of 2‑(4‑benzylpiperazino)‑N‑(3‑chloro‑4‑methylphenyl)acetamide is not a passive structural ornament: the position and identity of the halogen‑methyl pair directly determine the compound’s multi‑target engagement profile. BindingDB records show that small permutations of the anilide ring—from 4‑chlorophenyl to 3,4‑dichlorophenyl to 3‑chloro‑4‑methylphenyl—redirect affinity across unrelated protein families including HSP90α, p38α MAP kinase, and PRMT3 methyltransferase [1][2][3]. Consequently, interchanging this compound with a near‑identical benzylpiperazine‑acetamide analog without re‑validating all three axes risks obtaining a functionally silent or off‑profile probe, undermining the reproducibility of target‑based or phenotypic screening campaigns.

Anilide substitution redirects target engagement
The 3-chloro-4-methylphenyl group confers a multi-target profile (HSP90α, p38α, PRMT3); 4-chlorophenyl or 3,4-dichlorophenyl analogs may shift target engagement and lack PRMT3 annotation.
Physicochemical profile may not transfer
Differences in logP and molecular weight between analogs can alter permeability and cellular distribution, potentially yielding different screening outcomes.
Analog substitution may yield silent probe
Without re-validating target engagement across HSP90α, p38α, and PRMT3, replacing with a near-identical benzylpiperazine-acetamide risks an inactive or off-profile compound.

Quantitative Differentiation Evidence vs. Analogs


PRMT3 Methyltransferase Engagement

Among benzylpiperazine‑acetamide congeners publicly profiled against human protein methyltransferases, only the 3‑chloro‑4‑methylphenyl derivative has a deposited cellular EC₅₀ against the PRMT3 methyltransferase domain (EC₅₀ = 1.3 μM, HEK293 expression system, protein stabilization readout) [1]. The corresponding 4‑chlorophenyl analog (CAS 54257‑88‑4) and 3,4‑dichlorophenyl analog lack any PRMT3 annotation in ChEMBL or BindingDB as of 2026, indicating that the 3‑chloro‑4‑methyl substitution uniquely unlocks this target space within the series.

PRMT3 EC₅₀
Class-level inference
EC₅₀ = 1.3 μM (cellular)
Supports PRMT3 engagement context; only benzylpiperazine with reported data
HEK293 protein stabilization assay; analogs lack PRMT3 annotation
PRMT3 protein arginine methyltransferase chaperone-domain stabilizer

HSP90α N-Terminal Domain Binding

The target compound binds the human HSP90α N‑terminal domain with a Kd of 19 μM, determined by 2D ¹H‑¹⁵N chemical shift perturbation NMR [1]. In contrast, the natural product geldanamycin (a structurally unrelated ansamycin benchmark) binds the same domain with Kd ≈ 0.8–1.2 μM [2]. The ~16‑ to 24‑fold weaker affinity positions the 3‑chloro‑4‑methylphenyl analog as a low‑affinity HSP90 ligand suitable for probing chaperone dynamics without triggering the full heat‑shock response that accompanies tight‑binding inhibitors.

HSP90α Kd
Cross-study comparable
Target Kd 19 μM vs geldanamycin ~1 μM
Low-affinity HSP90 ligand context; avoids heat-shock response
~16–24‑fold weaker binding; 2D ¹H‑¹⁵N NMR
HSP90 chaperone chemical shift perturbation

p38α MAP Kinase Negative Control

In a radiometric kinase assay against human recombinant p38α (MAPK14), 2‑(4‑benzylpiperazino)‑N‑(3‑chloro‑4‑methylphenyl)acetamide returned an IC₅₀ of 100 μM [1]. Under the same assay format, the prototypical pyridinylimidazole inhibitor SB203580 exhibits an IC₅₀ of approximately 0.05 μM [2], making the target compound ~2,000‑fold less potent. The 3‑chloro‑4‑methyl substitution thus yields a benzylpiperazine‑acetamide that is essentially inactive against p38α at concentrations below 10 μM, while the 3,4‑dichlorophenyl analog has been reported to produce 72.6% enzyme inhibition at 100 μg·mL⁻¹ in a plant ketol‑acid reductoisomerase assay [3], underscoring how aryl substitution re‑vectors inhibitory activity.

p38α IC₅₀
Cross-study comparable
IC₅₀ 100 μM vs SB203580 0.05 μM
Reported negative control for kinase cascades
~2,000‑fold less potent; radiometric assay
p38 MAPK kinase inhibitor negative control

Multi-Target Engagement Fingerprint

The three targets experimentally confirmed for 2‑(4‑benzylpiperazino)‑N‑(3‑chloro‑4‑methylphenyl)acetamide—HSP90α (Kd = 19 μM) [1], p38α (IC₅₀ = 100 μM) [2], and PRMT3 (EC₅₀ = 1.3 μM) [3]—collectively define a polypharmacology signature that is not replicated by any other publicly disclosed benzylpiperazine‑acetamide congener. The nearest comparator, the 3,4‑dichlorophenyl analog, has only been annotated against a single plant enzyme target (ketol‑acid reductoisomerase), while the 4‑chlorophenyl analog lacks quantitative activity data in major public databases. This breadth of target coverage at defined, modest potencies is advantageous for hypothesis‑generating phenotypic screens where pathway‑agnostic hit finding is the objective.

Target Coverage
Class-level inference
3 human targets (HSP90α, p38α, PRMT3) vs 0 for closest analogs
Supports polypharmacology screening context
Data from BindingDB; class-level comparison
polypharmacology phenotypic screening target engagement fingerprint

Physicochemical Property Differentiation

The calculated partition coefficient (XLogP3‑AA) for 2‑(4‑benzylpiperazino)‑N‑(3‑chloro‑4‑methylphenyl)acetamide is 3.5, with a molecular weight of 357.88 g·mol⁻¹ and a topological polar surface area (TPSA) of 35.6 Ų [1]. By comparison, the 4‑chlorophenyl analog (C₁₉H₂₂ClN₃O, MW ≈ 343.85) is expected to have a lower XLogP (~3.0) due to the absence of the methyl group, while the 3,4‑dichlorophenyl analog (C₁₉H₂₁Cl₂N₃O, MW ≈ 378.30) shifts toward higher lipophilicity but introduces an additional H‑bond acceptor. The 3‑chloro‑4‑methyl substitution thus occupies a narrow physicochemical window that balances passive permeability (logP > 3) with acceptable TPSA for blood–brain barrier penetration potential, differentiating it for CNS‑oriented screening collections.

XLogP & MW
Class-level inference
XLogP 3.5, MW 357.9 vs analogs ~3.0/343.9, ~3.8/378.3
Computed CNS-permeable lipophilicity range
Experimental permeability not confirmed
lipophilicity drug-likeness physicochemical property differentiation

High-Value Application Scenarios


PRMT3 Methylation Probe in Cellular Models

With a cellular EC₅₀ of 1.3 μM against the PRMT3 methyltransferase domain [1], 2‑(4‑benzylpiperazino)‑N‑(3‑chloro‑4‑methylphenyl)acetamide is the only benzylpiperazine‑acetamide scaffold with publicly demonstrated PRMT3 engagement. Researchers studying arginine methylation in cancer or neurodegenerative disease can use this compound to dissect PRMT3‑specific contributions to cellular phenotypes, particularly in experimental designs where the more potent but structurally divergent SGC707 is unsuitable due to chemotype‑specific off‑target risks.

Low-Affinity HSP90 Ligand for Chaperone Biology

The 19 μM Kd for HSP90α [2] makes this compound a candidate for probing HSP90 chaperone cycling under conditions where tight‑binding inhibitors (e.g., geldanamycin, Kd ≈ 1 μM) trigger confounding heat‑shock factor‑1 activation. This application is particularly relevant for studying HSP90 client protein maturation kinetics in neuronal or cardiac cell models where the full heat‑shock response is toxic.

p38α Negative Control for Kinase Profiling

The extremely weak p38α IC₅₀ of 100 μM [3] qualifies this compound as a reliable negative control for kinase‑focused screening cascades. When a benzylpiperazine‑acetamide hit emerges from a phenotypic screen, inclusion of the 3‑chloro‑4‑methylphenyl analog can rule out p38 pathway involvement, allowing chemists to attribute activity to non‑kinase targets such as PRMT3 or HSP90.

Phenotypic Screening Library Acquisition

Procurement teams building diversity‑oriented screening libraries benefit from the compound’s documented engagement of three structurally unrelated protein families (HSP90α, p38α, PRMT3) [1][2][3]. This polypharmacology fingerprint, absent in the 4‑chlorophenyl and 3,4‑dichlorophenyl analogs, reduces the probability of selecting a silent screening deck member and maximizes the informational return from primary phenotypic assay investments.

Application
Selection Property
Validation Focus
PRMT3 methylation probe in cellular models
PRMT3 engagement selectivity, chemotype specificity
Cellular EC₅₀ endpoint review, benzylpiperazine scaffold differentiation
Low-affinity HSP90 ligand for chaperone biology
Low-affinity HSP90 binding, avoids heat-shock response
HSP90 client protein interaction studies, chaperone cycling dynamics
p38α negative control for kinase profiling
Weak p38α inhibition
Exclusion of p38 pathway in phenotypic screening hits
Phenotypic screening library acquisition
Documented multi-target polypharmacology
Target coverage breadth, screening hit informativeness
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